molecular formula C13H17N3O3 B8706341 N-Allyl-N-(3-benzylureido)glycine

N-Allyl-N-(3-benzylureido)glycine

Cat. No.: B8706341
M. Wt: 263.29 g/mol
InChI Key: MJJJILCUGUMBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-N-(3-benzylureido)glycine is a glycine derivative characterized by an allyl group and a benzylureido moiety attached to the glycine backbone. The benzylureido group may enhance binding affinity to biological targets, while the allyl group could influence solubility and metabolic stability.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

2-[(benzylcarbamoylamino)-prop-2-enylamino]acetic acid

InChI

InChI=1S/C13H17N3O3/c1-2-8-16(10-12(17)18)15-13(19)14-9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,17,18)(H2,14,15,19)

InChI Key

MJJJILCUGUMBJA-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC(=O)O)NC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of N-Allyl-N-(3-benzylureido)glycine involves several steps. One common synthetic route includes the reaction of allyl hydrazine with benzyl isocyanate to form the intermediate benzylcarbamoyl hydrazine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Comparison with Similar Compounds

Structural Features

The table below compares N-Allyl-N-(3-benzylureido)glycine with structurally related glycine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
This compound C₁₃H₁₇N₃O₄ 291.30 Allyl, benzylureido Potential enzyme inhibition (inferred) -
N-(3-Indoleacetyl)glycine C₁₂H₁₂N₂O₃ 232.24 Indoleacetyl Tyrosinase inhibition
N-(3-Aminobenzoyl)glycine C₉H₁₀N₂O₃ 194.19 Aminobenzoyl Not specified
Fluorodecyl glycinate derivative (10) C₂₂H₁₆F₁₇N₃O₄ ~ Heptadecafluorodecyl, allyl High lipophilicity (inferred)
N-Allyl-N-(2,2,2-trifluoroacetyl)glycine C₇H₈F₃NO₃ 211.14 Allyl, trifluoroacetyl Fluorinated analog

Key Observations :

  • Molecular Weight: Higher molecular weight (291.30) compared to simpler analogs like N-(3-Aminobenzoyl)glycine (194.19) may affect pharmacokinetics.

Physicochemical Properties

  • Lipophilicity : Fluorinated analogs (e.g., ) exhibit higher logP values due to fluorine’s electronegativity, whereas the benzylureido group may reduce lipophilicity while maintaining aromatic interactions.
  • Solubility : The allyl group in the target compound could enhance aqueous solubility compared to bulkier substituents like benzhydryl in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.